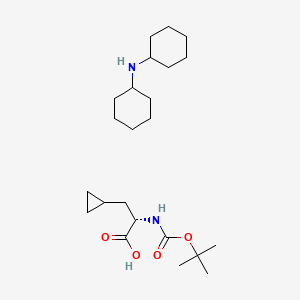

Boc-L-Cyclopropylalanine-DCHA

Descripción

Boc-L-Cyclopropylalanine-DCHA (CAS: 89483-09-0 or 89483-07-8, pending source clarification) is a protected amino acid derivative used in peptide synthesis and pharmaceutical research. It consists of L-cyclopropylalanine with a tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylamine (DCHA) counterion. The compound’s molecular formula is C₁₁H₁₉NO₄·C₁₂H₂₃N, with a molecular weight of 410.59 g/mol**. It is typically provided as a white crystalline solid with ≥95% purity. The DCHA salt enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS).

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQINYDUVLDJIAC-WDBKTSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Cyclopropylalanine-DCHA typically involves the protection of the amino group of L-cyclopropylalanine with a tert-butyloxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine (DCHA). The reaction conditions often include the use of organic solvents and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .

Análisis De Reacciones Químicas

Peptide Coupling Reactions

Boc-L-Cyclopropylalanine-DCHA is widely used in SPPS for introducing cyclopropylalanine residues into peptide chains. Key coupling reactions include:

Activation and Coupling

- Reagents : HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine) .

- Conditions :

| Coupling Step | Reagents | Solvent | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|

| Boc-Ala(cPr)-OH coupling | HBTU/HOBt/DIEA | DMF | 5 | N/A | |

| Cyclopropylalanine insertion | PyBrOP/DIEA/DMAP | DMF | 720 | 8.9 |

Mechanism : The DCHA counterion improves solubility in organic solvents, while the Boc group protects the α-amino group during coupling. After activation, the carboxylic acid forms an active ester, enabling nucleophilic attack by the resin-bound peptide’s amine group .

Boc Group Removal

Outcome : Quantitative removal of the Boc group without affecting the cyclopropyl side chain or DCHA salt .

DCHA Salt Dissociation

- Reagent : Dilute HCl or acetic acid .

- Conditions : Acidic aqueous workup releases free Boc-L-Cyclopropylalanine .

Side Reactions and Stability

- Oxidative Degradation : DCHA reacts with oxidizing agents, necessitating inert atmospheres during storage .

- Acid Sensitivity : Prolonged TFA exposure may hydrolyze the cyclopropane ring, requiring controlled deprotection times .

Key Stability Data

Synthetic Limitations

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-L-Cyclopropylalanine-DCHA serves as a valuable building block in peptide synthesis. Its incorporation into peptides allows for the development of pharmaceuticals targeting specific biological pathways. The cyclopropyl group enhances the conformational rigidity of peptides, which can lead to improved binding affinities with biological targets.

Key Points:

- Utilized in solid-phase peptide synthesis.

- Enhances peptide stability and activity due to its unique structure.

- Facilitates the creation of cyclic peptides, which are often more potent than their linear counterparts.

Drug Development

The compound plays a critical role in drug development, particularly for conditions where traditional treatments are ineffective. Its unique properties allow researchers to design novel drugs that can interact with specific receptors or enzymes.

Case Studies:

- Cancer Therapeutics: Research indicates that peptides incorporating Boc-L-Cyclopropylalanine-DCHA can inhibit tumor growth by targeting cancer cell receptors.

- Neurological Disorders: Studies have shown promising results in developing drugs for neurological conditions by modulating neurotransmitter systems through compounds containing this amino acid.

Biochemical Research

In biochemical research, Boc-L-Cyclopropylalanine-DCHA is used to study protein interactions and enzyme mechanisms. It provides insights into metabolic pathways and disease mechanisms, aiding in the understanding of complex biological systems.

Applications:

- Investigating enzyme kinetics and inhibition.

- Analyzing protein-ligand interactions.

- Understanding metabolic alterations in diseases such as diabetes and obesity.

Material Science

Boc-L-Cyclopropylalanine-DCHA can be incorporated into polymer systems, enhancing material properties for applications in coatings and adhesives. Its ability to modify physical properties makes it useful in developing advanced materials with specific characteristics.

Benefits:

- Improved adhesion properties in coatings.

- Enhanced mechanical strength in polymer composites.

- Potential applications in biocompatible materials for medical devices.

Pharmaceutical Formulations

The compound is utilized in formulating drug delivery systems, improving the bioavailability and stability of active pharmaceutical ingredients. Its inclusion can lead to more effective therapeutic agents with better pharmacokinetic profiles.

Advantages:

- Increased solubility and stability of formulations.

- Improved release profiles for sustained drug delivery.

- Enhanced patient compliance due to better formulation characteristics.

Mecanismo De Acción

The specific mechanism of action of Boc-L-Cyclopropylalanine-DCHA is not well-documented. as a protected amino acid, it primarily functions as a precursor in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions .

Comparación Con Compuestos Similares

Limitations and Contradictions in Evidence

Actividad Biológica

Boc-L-Cyclopropylalanine-DCHA (CAS No. 89483-07-8) is an amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a cyclopropyl group and a dicyclohexylamine (DCHA) salt, is utilized in various biochemical applications, particularly in peptide synthesis and as a building block in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C23H42N2O4 |

| Molecular Weight | 410.59 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 86 °C |

| Flash Point | 2 °C |

| Storage Conditions | Under inert gas at 2-8°C |

Boc-L-Cyclopropylalanine-DCHA exhibits biological activity primarily through its interactions with various biological targets. The cyclopropyl moiety enhances the compound's lipophilicity, which can influence its ability to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

- Protein Interaction: The compound may modulate protein functions by acting as an inhibitor or agonist at specific binding sites.

- Cytotoxicity: Preliminary studies suggest that derivatives of cyclopropylalanine can exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

Recent studies have highlighted the biological significance of Boc-L-Cyclopropylalanine-DCHA:

-

Anticancer Activity:

- A study demonstrated that compounds similar to Boc-L-Cyclopropylalanine exhibited significant cytotoxicity against leukemia cell lines. The research utilized computational methods to predict binding affinities to target proteins involved in cancer progression, showing promising interaction profiles with FLT3 and MLV proteins .

- Peptide Synthesis:

- Neuroprotective Effects:

Case Studies

Case Study 1: Cytotoxicity Against Leukemia

- Objective: To evaluate the cytotoxic effects of Boc-L-Cyclopropylalanine derivatives on leukemia cells.

- Methodology: Cell viability assays were conducted using diverse leukemia cell lines, followed by computational modeling to assess binding interactions.

- Results: The study found that certain derivatives led to significant reductions in cell viability, indicating potential therapeutic applications.

Case Study 2: Peptide Development

- Objective: To synthesize peptides incorporating Boc-L-Cyclopropylalanine for enhanced therapeutic efficacy.

- Methodology: Peptides were synthesized using solid-phase techniques, integrating Boc-L-Cyclopropylalanine at strategic positions.

- Results: The resulting peptides displayed improved stability and bioactivity compared to their non-cyclopropyl counterparts.

Q & A

Q. How can Boc-L-Cyclopropylalanine-DCHA be identified and characterized in a laboratory setting?

To confirm the identity and purity of Boc-L-Cyclopropylalanine-DCHA, researchers should employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify structural integrity, focusing on cyclopropyl and Boc-protected amine groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (Mw = 410.60) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase HPLC with UV detection to assess purity (>95% recommended for synthesis applications) .

- Melting Point Analysis : Compare observed values with literature data (e.g., CAS 89483-07-8) .

Q. What are the optimal storage conditions for Boc-L-Cyclopropylalanine-DCHA to ensure stability?

The compound’s stability depends on avoiding hydrolysis of the Boc group and cyclopropane ring degradation. Recommended protocols include:

- Temperature : Store at –20°C in airtight containers to minimize moisture absorption .

- Solvent Compatibility : Dissolve in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) for short-term use .

- Monitoring : Regularly analyze via thin-layer chromatography (TLC) or HPLC to detect decomposition products .

Q. How is Boc-L-Cyclopropylalanine-DCHA synthesized, and what are common pitfalls?

Synthesis typically involves:

Cyclopropane Ring Formation : Use [2+1] cycloaddition or Simmons–Smith reactions to generate the cyclopropylalanine backbone .

Boc Protection : React with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .

Dicyclohexylamine (DCHA) Salt Formation : Precipitate the product by adding DCHA to enhance crystallinity .

Common Pitfalls:

- Incomplete Boc protection due to inadequate pH control.

- Racemization during cyclopropane formation; monitor enantiomeric excess via chiral HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Boc-L-Cyclopropylalanine-DCHA?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from variations in experimental conditions. Methodological solutions include:

- Standardized Protocols : Adopt ICH Q8(R2) guidelines for solubility testing, specifying temperature, pH, and solvent purity .

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous solutions, which may skew solubility measurements .

- Cross-Validation : Compare data with independent sources (e.g., European Pharmacopoeia or ECHA databases) .

Q. What experimental design considerations are critical for incorporating Boc-L-Cyclopropylalanine-DCHA into peptide synthesis?

Key factors include:

- Deprotection Efficiency : Optimize trifluoroacetic acid (TFA) concentration and reaction time to remove the Boc group without damaging the cyclopropane ring .

- Coupling Reagents : Use HATU or PyBOP for sterically hindered residues; monitor coupling efficiency via LC-MS .

- Side Reactions : Mitigate β-elimination risks by avoiding prolonged exposure to strong bases .

Q. How can researchers address conflicting bioactivity data in studies involving Boc-L-Cyclopropylalanine-DCHA?

Contradictions may stem from impurities or assay variability. Mitigation strategies:

- Purity Reassessment : Quantify trace contaminants (e.g., free DCHA) via ion chromatography .

- Assay Replication : Use orthogonal assays (e.g., SPR and cell-based assays) to confirm target binding .

- Meta-Analysis : Apply Cochrane Review principles to systematically evaluate literature, focusing on methodology rigor (e.g., sample size, controls) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) studies with this compound?

- Multivariate Regression : Correlate substituent effects (e.g., cyclopropane ring strain) with bioactivity .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets to identify key physicochemical drivers (e.g., logP, polar surface area) .

- Bayesian Modeling : Predict synthetic feasibility and bioactivity using prior data from analogous Boc-protected amino acids .

Q. How can computational chemistry enhance the study of Boc-L-Cyclopropylalanine-DCHA?

- Molecular Dynamics (MD) Simulations : Model cyclopropane ring stability under physiological conditions .

- Density Functional Theory (DFT) : Calculate activation barriers for Boc deprotection pathways .

- Docking Studies : Predict binding modes with target enzymes (e.g., proteases) using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.